molecular formula C17H24N4O2S B5465268 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B5465268
M. Wt: 348.5 g/mol
InChI Key: NWWRBQZYOSXPOX-UHFFFAOYSA-N
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Description

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a pyrazole sulfonyl group and a methylphenyl group

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-4-19-13-17(11-18-19)24(22,23)20-9-10-21(15(3)12-20)16-7-5-14(2)6-8-16/h5-8,11,13,15H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWRBQZYOSXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(C(C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Substitution Reactions: The final compound is obtained by reacting the sulfonylated pyrazole with the piperazine derivative under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring and the piperazine nitrogen atoms can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has shown potential as an enzyme inhibitor. It can be used in studies to understand enzyme mechanisms and to develop new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine
  • 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-chlorophenyl)piperazine
  • 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-fluorophenyl)piperazine

Uniqueness

The uniqueness of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring and the methyl group on the phenyl ring can enhance its lipophilicity and binding affinity, making it more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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